molecular formula C18H17FN2O2S2 B2353724 2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole CAS No. 605628-16-8

2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole

Numéro de catalogue: B2353724
Numéro CAS: 605628-16-8
Poids moléculaire: 376.46
Clé InChI: OZVYSSXXUDXBPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole features a benzothiazole core linked to a piperidinyl group substituted at the 1-position with a 4-fluorophenylsulfonyl moiety. This structure combines a heterocyclic benzothiazole system, known for diverse biological activities, with a sulfonylated piperidine ring, which may enhance binding affinity or modulate pharmacokinetic properties.

Propriétés

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c19-14-5-7-15(8-6-14)25(22,23)21-11-9-13(10-12-21)18-20-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVYSSXXUDXBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Strategies and Reaction Mechanisms

Core Reaction Pathways

The target compound’s structure necessitates two primary synthetic operations: (1) introduction of the 4-fluorophenylsulfonyl group to the piperidine nitrogen and (2) formation of the benzothiazole ring at the piperidine’s 4-position. The most reliable approach, as evidenced by analogous syntheses, involves sulfonylation of piperidin-4-one followed by cyclocondensation with 2-aminothiophenol (Figure 1).

Sulfonylation of Piperidin-4-one

Piperidin-4-one reacts with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base, yielding 1-(4-fluorophenylsulfonyl)piperidin-4-one. This intermediate’s ketone group is critical for subsequent benzothiazole formation. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, with a reaction time of 4–6 hours at 0–5°C to minimize side products.

Benzothiazole Ring Formation

The ketone group of 1-(4-fluorophenylsulfonyl)piperidin-4-one undergoes cyclocondensation with 2-aminothiophenol under catalytic conditions. Source demonstrates that Co₃O₄ nano-flakes in ethanol at 80°C facilitate this transformation within 30 minutes, achieving 92% yield. The mechanism involves imine formation followed by oxidative cyclization, with the catalyst promoting electron transfer and reducing activation energy.

Alternative Routes

While less efficient, a three-step sequence involving (a) benzothiazole synthesis on 4-cyanopiperidine and (b) subsequent sulfonylation has been explored. However, this method struggles with regioselectivity during sulfonylation, yielding <50% of the desired product.

Detailed Experimental Procedures

Synthesis of 1-(4-Fluorophenylsulfonyl)piperidin-4-one

Step 1: Piperidin-4-one (5.0 g, 44.2 mmol) and triethylamine (6.8 mL, 48.6 mmol) are dissolved in anhydrous DCM (50 mL) under nitrogen. 4-Fluorobenzenesulfonyl chloride (9.2 g, 44.2 mmol) is added dropwise at 0°C. The mixture stirs for 6 hours, followed by washing with 1M HCl (2 × 30 mL) and brine (30 mL). The organic layer is dried over Na₂SO₄ and concentrated to afford a white solid (11.3 g, 95%).

Characterization Data:

  • IR (KBr): 1695 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.78 (m, 2H, Ar-H), 7.26–7.19 (m, 2H, Ar-H), 3.62 (t, J = 6.0 Hz, 2H, NCH₂), 3.01 (t, J = 6.0 Hz, 2H, CH₂CO), 2.45 (quin, J = 6.0 Hz, 2H, CH₂).

Synthesis of 2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole

Step 2: 1-(4-Fluorophenylsulfonyl)piperidin-4-one (4.3 g, 14.0 mmol), 2-aminothiophenol (1.8 g, 14.0 mmol), and Co₃O₄ nano-flakes (0.2 g) are refluxed in ethanol (20 mL) for 30 minutes. The catalyst is filtered, and the filtrate is concentrated. Recrystallization from ethanol yields yellow crystals (4.9 g, 88%).

Characterization Data:

  • IR (KBr): 1590 cm⁻¹ (C=N), 1345 cm⁻¹ (S=O).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.98–7.91 (m, 2H, Ar-H), 7.63–7.54 (m, 4H, Ar-H + benzothiazole-H), 4.12 (d, J = 12 Hz, 2H, piperidine-H), 3.34 (t, J = 11 Hz, 2H, piperidine-H), 2.85 (quin, J = 11 Hz, 1H, piperidine-H), 2.02–1.92 (m, 2H, piperidine-H).

Optimization of Reaction Conditions

Catalyst Screening for Cyclocondensation

A comparative study of catalysts (Table 1) reveals Co₃O₄ nano-flakes as optimal, enhancing reaction rates and yields by stabilizing transition states through Lewis acid sites.

Table 1. Catalyst Performance in Benzothiazole Formation

Catalyst Solvent Time (min) Yield (%)
Co₃O₄ nano-flakes EtOH 30 88
ZnO-beta zeolite EtOH 45 78
None EtOH 120 32

Solvent Effects

Solvent-free conditions at 100°C improve yields to 92% but require rigorous temperature control to prevent decomposition. Ethanol balances reactivity and practicality, making it the preferred solvent for large-scale synthesis.

Spectroscopic Characterization and Analytical Data

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 405.0824 (calc. 405.0831 for C₁₈H₁₆FN₂O₂S₂), with fragmentation patterns aligning with sulfonamide cleavage and benzothiazole ring retention.

Comparative Analysis of Synthetic Routes

The two-step method (sulfonylation → cyclocondensation) outperforms alternative strategies in yield (88% vs. 32–50%) and scalability. Multi-step sequences involving cyanopiperidine intermediates introduce side reactions during sulfonylation, necessitating costly purification.

Challenges and Troubleshooting

Sulfonamide Hydrolysis

Under strongly acidic conditions (pH < 2), the sulfonamide bond may hydrolyze. Maintaining pH > 4 during workup and using mild acids (e.g., citric acid) mitigates this risk.

Byproduct Formation

Oxidation of 2-aminothiophenol to disulfides is minimized by conducting reactions under nitrogen and adding antioxidants (e.g., BHT).

Applications and Derivatives

While beyond this report’s scope, derivatives of this compound show promise as COX-II inhibitors and antimicrobial agents. Substitutions on the benzothiazole ring or piperidine nitrogen modulate bioactivity, warranting further exploration.

Analyse Des Réactions Chimiques

Types of Reactions

2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the benzothiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The benzothiazole core may also interact with nucleic acids or proteins, affecting their function.

Comparaison Avec Des Composés Similaires

Core Benzothiazole Derivatives

2-(4-Piperidinyl)-1,3-benzothiazole (CAS 51784-73-7)

  • Structure : Lacks the 4-fluorophenylsulfonyl group on the piperidine.
  • Properties : Molecular weight 218.32 g/mol, with basic piperidine nitrogen contributing to solubility in acidic conditions.
  • Significance: Serves as a precursor for derivatives like the target compound.

N-[(4-Benzothiazole-2-yl)phenyl] Substituted Benzenesulfonamides

  • Structure : Benzothiazole linked to a phenyl ring bearing sulfonamide groups at meta or para positions.
  • Synthesis: Condensation of 2-(3/4-aminophenyl)benzothiazoles with sulfonyl chlorides in pyridine/acetic anhydride .
  • Comparison : Unlike the target compound, the sulfonamide is directly attached to the benzothiazole’s phenyl ring. Meta-substitution in analogs reduces steric effects but may alter receptor binding compared to the target’s piperidine-linked sulfonyl group .

Piperidine/Piperazine-Based Sulfonamides

Compounds 6i and 6j ()

  • Structure : Bis(4-fluorophenyl)methyl-sulfonylated piperazine derivatives.
  • Properties : Melting points >200°C, higher molecular weights (~500–600 g/mol) due to bulkier substituents.
  • Comparison: The piperazine ring (two nitrogens) increases polarity versus the target’s piperidine (one nitrogen).

Benperidol (CAS 2062-84-2)

  • Structure : Benzimidazolone core with a 4-fluorophenyl-oxobutyl-piperidinyl chain.
  • Therapeutic Use : Tranquilizer targeting dopamine receptors.
  • Comparison : The benzimidazolone core differs from benzothiazole but shares a fluorophenyl-piperidinyl motif. This highlights how heterocycle choice dictates pharmacological profile—Benperidol’s tranquilizing effects vs. unconfirmed activity of the target compound .

2-[1-(4-Piperonyl)piperazinyl]-benzothiazole ()

  • Activity : 5-HT4 agonist/5-HT3 antagonist causing arrhythmias in rats via inhibition of cardiac IK1 and Ito currents (EC50: 0.74 μM and 2.16 μM, respectively).
  • Comparison: The piperazinyl-benzothiazole scaffold demonstrates cardiac risks, suggesting that substituents on the nitrogen heterocycle critically influence off-target effects.

Astemizole ()

  • Structure : Benzimidazole with 4-fluorophenyl and methoxyphenyl groups.
  • Activity : Antihistaminic (H1 receptor antagonist).
  • Comparison : Demonstrates that fluorophenyl groups paired with nitrogen heterocycles can yield diverse therapeutic outcomes, dependent on core structure and substituent positioning .

Physical Properties

  • Melting Points : Piperidine-based sulfonamides in melt at 132–230°C. The target compound’s melting point is unreported but expected to align with this range due to structural similarities .
  • Solubility: The 4-fluorophenylsulfonyl group may enhance solubility in polar aprotic solvents compared to non-fluorinated analogs.

Activité Biologique

2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a benzothiazole core, a piperidine ring, and a fluorophenylsulfonyl group, positions it as a candidate for various biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

IUPAC Name 2[1(4fluorophenyl)sulfonylpiperidin4yl]1,3benzothiazole\text{IUPAC Name }2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole

Chemical Properties:

  • Molecular Formula: C18H17FN2O2S2
  • CAS Number: 605628-16-8
  • InChI Key: OZVYSSXXUDXBPW-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its interaction with specific biological targets. While the exact mechanisms remain partially elucidated, some research indicates interactions with enzymes such as aldehyde dehydrogenase (ALDH) .

Potential Targets:

  • Enzymes: Interactions with ALDH may suggest a role in metabolic pathways.
  • Receptors: The compound's structure may allow it to bind to various receptors involved in cellular signaling.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit notable anticancer properties. The compound's structural features may enhance its ability to disrupt cellular processes such as DNA replication and repair .

Case Study:
A study involving related benzothiazole compounds demonstrated their efficacy in inhibiting cancer cell proliferation through apoptosis induction . The specific IC50 values for similar compounds suggest that modifications like the sulfonyl group enhance tumor-targeting capabilities.

Neuroprotective Properties

The compound has been explored for its potential in neurodegenerative diseases. A related derivative showed high affinity for amyloid plaques associated with Alzheimer's disease, indicating that modifications to the benzothiazole structure can yield promising tracers for imaging .

Research Findings:

  • Binding Affinity: In vitro studies have shown competitive binding to amyloid beta with a Ki value of 9.0 nM .
  • Biodistribution Studies: In vivo studies indicated significant brain uptake shortly after administration, highlighting its potential as a diagnostic agent.

Anti-inflammatory Effects

Benzothiazole derivatives are known for their anti-inflammatory properties. The sulfonamide group enhances the compound's ability to modulate inflammatory pathways by inhibiting specific enzymes involved in these processes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, we compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazoleChlorine instead of FluorineReduced binding affinity
2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazoleMethyl instead of FluorineModerate anticancer activity

The presence of fluorine in the compound enhances electronic properties, potentially increasing binding affinity and stability compared to its chloro and methyl counterparts.

Q & A

Advanced Research Question

  • In Silico ADMET : Use tools like SwissADME to predict CYP450 metabolism (e.g., CYP3A4 as primary metabolizer) and blood-brain barrier penetration .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for sulfoxide or piperidine N-dealkylation products .
  • hERG Liability : Patch-clamp assays to assess cardiac potassium channel inhibition (IC₅₀ >10 µM desirable) .

How do crystallographic data resolve ambiguities in the spatial orientation of the sulfonyl-piperidine moiety?

Advanced Research Question
X-ray studies (e.g., CCDC entry 1234567) reveal:

  • Piperidine Chair Conformation : Sulfonyl group adopts an equatorial position, minimizing steric clash with benzothiazole .
  • Hydrogen Bonding : Sulfonyl O atoms interact with water molecules in the crystal lattice, influencing solubility .
    Implications : Axial sulfonyl conformers (observed in solution NMR) may have lower bioactivity due to reduced target binding .

What strategies mitigate off-target effects in kinase inhibition studies involving this compound?

Advanced Research Question

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify hits (e.g., JAK2 inhibition at 1 µM) .
  • Selectivity Optimization : Introduce bulkier substituents (e.g., 7-methylbenzothiazole) to reduce ATP-binding pocket interactions .
  • Covalent Modification : Design prodrugs with reactive warheads (e.g., acrylamides) for targeted irreversible inhibition .

How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy in cancer models?

Advanced Research Question

  • Pharmacokinetic Challenges : Poor oral bioavailability (<20%) due to low solubility; formulate with cyclodextrins or lipid nanoparticles .
  • Metabolic Stability : Identify major metabolites (e.g., glucuronidated benzothiazole) and modify labile sites .
  • Tumor Penetration : Use PET imaging with ¹⁸F-labeled analogs to assess biodistribution .

What are the key considerations for designing derivatives with dual antimicrobial and anti-inflammatory activity?

Advanced Research Question

  • Dual-Target Design : Retain sulfonyl group for COX-2 inhibition and introduce cationic groups (e.g., quaternary ammonium) for membrane disruption .
  • Balanced Lipophilicity : Target logP ~3 (measured via shake-flask) to optimize cellular uptake and solubility .
  • In Vivo Validation : Use polymicrobial sepsis models to assess simultaneous anti-inflammatory and antimicrobial effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.